2-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3,5,7-trimethyl-1H-indole
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Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the functionalization of azetidine and indole moieties, and the introduction of trimethyl groups. For instance, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which share a similar structural motif, involves alkylation, catalytic hydrogenation, and treatment with various reagents to introduce the necessary functional groups (S. Woulfe & M. Miller, 1985). This provides a glimpse into the potential complexity of synthesizing the compound , highlighting the importance of selecting appropriate synthetic routes and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using various spectroscopic techniques, including X-ray crystallography. For example, the crystal structure and DFT studies of related compounds reveal insights into their stereochemistry and electronic properties, contributing to a deeper understanding of how structural features impact their behavior (Lalitha Gummidi et al., 2019). These analyses are crucial for designing molecules with desired properties and reactivities.
Chemical Reactions and Properties
Chemical reactions involving indole derivatives, such as electrophilic substitutions, are pivotal for introducing functional groups that modulate the molecule's reactivity and interaction with biological targets. For example, the electrophilic fluorination of indoles to form difluoro-2-oxindoles illustrates the type of transformations that could be applied to the compound of interest, potentially modifying its properties for specific applications (Y. H. Lim et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]azetidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-13-8-14(2)20-19(9-13)15(3)21(24-20)22(26)25-10-18(11-25)27-12-16-4-6-17(23)7-5-16/h4-9,18,24H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHCUWZRHSPEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CC(C3)OCC4=CC=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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